molecular formula C24H23BClNO2 B6301225 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester CAS No. 2097261-59-9

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester

Cat. No.: B6301225
CAS No.: 2097261-59-9
M. Wt: 403.7 g/mol
InChI Key: CPALTNYUIKSESH-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is a complex organic compound that features a carbazole core, a chlorophenyl group, and a boronic acid moiety protected by a pinacol ester group

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The synthesis of 3-(9H-carbazol-9-yl)-5-chlorophenylboronic acid typically involves the reaction of 3-(9H-carbazol-9-yl)phenylboronic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) under controlled conditions.

  • Pinacol Ester Formation: The boronic acid is then converted to its pinacol ester derivative by reacting with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to its corresponding borate ester or boronic acid anhydride.

  • Reduction: Reduction reactions may involve the reduction of the carbazole core or the chlorophenyl group.

  • Substitution: Substitution reactions can occur at the boronic acid or chlorophenyl groups, often involving nucleophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Dess-Martin periodinane (DMP).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base like triethylamine (TEA).

Major Products Formed:

  • Oxidation Products: Borate esters, boronic acid anhydrides.

  • Reduction Products: Reduced carbazole derivatives, chlorophenyl derivatives.

  • Substitution Products: Amides, esters, thioethers.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures. Its boronic acid functionality is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, the compound can be used as a fluorescent probe or a molecular scaffold for drug discovery. Its ability to bind to specific biomolecules makes it valuable in studying biological processes and developing new therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anticancer, anti-inflammatory, and antiviral agents.

Industry: In materials science, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use in high-performance materials.

Comparison with Similar Compounds

  • 3-(9H-Carbazol-9-yl)phenylboronic Acid: This compound lacks the chlorophenyl group, resulting in different reactivity and applications.

  • 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP): This compound features two carbazole units and is used in OLED devices as a host material for fluorescent and phosphorescent emitters.

  • 3-(9H-Carbazol-9-yl)propanoic Acid: This compound has a shorter alkyl chain and different functional groups, leading to distinct chemical properties and applications.

Uniqueness: 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is unique due to its combination of a carbazole core, a chlorophenyl group, and a boronic acid moiety protected by a pinacol ester group. This combination provides a balance of electronic properties, reactivity, and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPALTNYUIKSESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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